4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be added via a sulfonation reaction using dimethylsulfamoyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the dimethylsulfamoyl group.
Reduction: Reduction reactions can occur at the benzamide core or the thiazole ring.
Substitution: Various substitution reactions can take place, especially on the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The thiazole ring might also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(2-methyl-1,2-thiazol-5-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(3-ethyl-1,2-thiazol-5-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylsulfamoyl group and the thiazole ring can confer unique properties compared to other benzamide derivatives.
Biological Activity
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide is a sulfonamide compound with significant biological activity. Its molecular formula is C13H15N3O3S2, and it has been recognized for its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores its biological activity, synthesis, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been tested against several pathogenic strains:
The compound has shown effectiveness with minimal inhibitory concentration (MIC) values indicating its potential as a therapeutic agent in treating infections caused by these microorganisms.
Anticancer Activity
In addition to its antimicrobial properties, this compound also demonstrates antiproliferative effects. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential utility as an anticancer drug. For instance, it has been reported to significantly inhibit the growth of certain tumor cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Other Biological Activities
This compound also exhibits antioxidant and anti-inflammatory properties. These activities are crucial for mitigating oxidative stress-related diseases and inflammation.
Synthesis and Characterization
The synthesis of this compound can be achieved through the reaction of 4-aminobenzamide with N,N-dimethylsulfamide in the presence of triethylamine, followed by the addition of 3-methylisothiazol-5-amine. The purity of the synthesized compound can be confirmed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
These methods ensure accurate characterization of the compound's structure and confirm its identity.
Study on Antimicrobial Efficacy
A study conducted by Chen et al. (2010) highlighted the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated that it effectively inhibited bacterial growth comparable to established antibiotics.
Evaluation of Anticancer Properties
Another investigation assessed the anticancer properties of this compound in vitro. The study found that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines, supporting its potential as a chemotherapeutic agent .
Comparative Analysis with Other Compounds
In comparative studies, this compound was evaluated alongside other thiazole derivatives for their biological activities. The results indicated that while many derivatives showed promising activity, this specific compound exhibited superior antibacterial and antifungal properties .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVIZZYOXVWVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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